2-(Dibenzo[b,d]thiophen-4-yl)pyridine
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Overview
Description
2-(Dibenzo[b,d]thiophen-4-yl)pyridine is a heterocyclic compound that combines the structural features of dibenzothiophene and pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibenzo[b,d]thiophen-4-yl)pyridine typically involves the coupling of dibenzothiophene derivatives with pyridine derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and boronic acids or esters as reagents. The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scalable versions of the aforementioned synthetic routes. Optimization of reaction conditions, such as catalyst loading, temperature, and solvent choice, would be crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Dibenzo[b,d]thiophen-4-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
2-(Dibenzo[b,d]thiophen-4-yl)pyridine has been explored for various scientific research applications:
Organic Electronics: This compound is used as a building block for organic semiconductors in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the design of kinase inhibitors.
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials for electronic and optoelectronic applications.
Mechanism of Action
The mechanism of action of 2-(Dibenzo[b,d]thiophen-4-yl)pyridine in its various applications depends on its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby blocking its function . In organic electronics, its conjugated structure facilitates charge transport, enhancing the performance of electronic devices .
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyridine: Another pyridine derivative with applications in organic electronics and medicinal chemistry.
2-(Benzo[b]thiophen-2-yl)pyridine: Similar in structure but with a different sulfur-containing ring, used in similar applications.
Uniqueness
2-(Dibenzo[b,d]thiophen-4-yl)pyridine is unique due to its combination of the dibenzothiophene and pyridine moieties, which imparts distinct electronic properties and reactivity. This uniqueness makes it particularly valuable in the development of advanced materials and therapeutic agents.
Properties
Molecular Formula |
C17H11NS |
---|---|
Molecular Weight |
261.3 g/mol |
IUPAC Name |
2-dibenzothiophen-4-ylpyridine |
InChI |
InChI=1S/C17H11NS/c1-2-10-16-12(6-1)13-7-5-8-14(17(13)19-16)15-9-3-4-11-18-15/h1-11H |
InChI Key |
XKPFPDFRHYWEIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C(=CC=C3)C4=CC=CC=N4 |
Origin of Product |
United States |
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